(E)-[(2-chloro-4-fluorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
Description
The compound (E)-(2-chloro-4-fluorophenyl)methoxyamine is a structurally complex molecule featuring:
- A (2-chloro-4-fluorophenyl)methoxy group.
- A (4-chlorophenyl)sulfanyl substituent.
- A 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole core.
- An E-configuration at the ethylideneamine moiety.
This compound belongs to the class of triazole-thiazole hybrids, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Its design leverages halogenated aryl groups and sulfur-containing linkages to enhance lipophilicity and target binding .
Properties
IUPAC Name |
(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN4OS2/c1-12-19(30-20-24-11-25-27(12)20)18(10-29-16-6-3-14(21)4-7-16)26-28-9-13-2-5-15(23)8-17(13)22/h2-8,11H,9-10H2,1H3/b26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPLNUNXGDPSC-NLRVBDNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=C(C=C(C=C3)F)Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=C(C=C(C=C3)F)Cl)/CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(2-chloro-4-fluorophenyl)methoxyamine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
1. Structural Overview
The compound features several notable structural elements:
- Chlorinated and fluorinated phenyl groups : These substitutions can enhance pharmacological properties.
- Methoxy group : Often associated with increased lipophilicity and bioavailability.
- Triazole and thiazole rings : Known for their diverse biological activities, including antimicrobial and anticancer properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It may include:
- Formation of the triazole ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Sulfanyl substitution : The introduction of the sulfanyl group is critical for enhancing biological activity.
3.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For example:
- Triazolethiones have been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells .
- Compounds similar to the one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
3.2 Antimicrobial Activity
The presence of the sulfanyl group is associated with enhanced antimicrobial activity. Compounds with similar structures have demonstrated:
- Broad-spectrum antibacterial effects , particularly against Gram-positive bacteria.
- Antifungal properties , which are crucial in treating infections caused by fungi.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cellular proliferation and survival pathways.
- Interference with DNA replication in cancer cells, leading to apoptosis.
4. Case Studies
Several case studies have explored the biological activity of related compounds:
5. Conclusion
The compound (E)-(2-chloro-4-fluorophenyl)methoxyamine exhibits significant promise as a biologically active agent with potential applications in oncology and infectious diseases. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Structural Analogues from Literature
Key analogues and their differentiating features:
| Compound Name | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| (E)-(4-Methoxyphenyl)methoxyamine | Triazolo[3,2-b]thiazole | 4-Methoxyphenylmethoxy (vs. 2-chloro-4-fluorophenylmethoxy) | Antifungal (IC₅₀: 12 µM) | |
| (E)-(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine | Imidazo[2,1-b]thiazole | Imidazole-fused core (vs. triazole-thiazole); methoxy substituent | Antibacterial (MIC: 8 µg/mL) | |
| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | Thiazole | Simplified core lacking triazole; chloro-fluoro benzyl group | Anticancer (GI₅₀: 5 µM) | |
| 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | Thiazole with dual sulfonyl groups | Sulfonyl substituents (vs. sulfanyl); no triazole | Enzyme inhibition (Ki: 0.3 nM) | |
| (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | Thiadiazole core (vs. triazole-thiazole); chlorobenzylidene group | Insecticidal (LD₅₀: 0.5 mg/kg) |
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s triazolo[3,2-b]thiazole core distinguishes it from imidazo-thiazoles and thiadiazoles . This fused system enhances π-π stacking interactions in target binding .
- Thiazole-only analogues (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) lack the triazole ring, reducing conformational rigidity .
Substituent Effects :
- The 2-chloro-4-fluorophenylmethoxy group in the target compound increases electronegativity and lipophilicity compared to methoxy or methyl substituents.
- The (4-chlorophenyl)sulfanyl moiety provides redox stability over sulfonyl groups, which are more electron-withdrawing .
Stereochemistry :
Physicochemical Properties
| Property | Target Compound | Triazolo[3,2-b]thiazole (Methoxy) | Thiadiazole (Chlorobenzylidene) |
|---|---|---|---|
| LogP (Lipophilicity) | 4.1 | 3.5 | 3.8 |
| Molecular Weight (g/mol) | 489.3 | 432.9 | 347.8 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Solubility (mg/mL in H₂O) | 0.02 | 0.15 | 0.08 |
Implications :
Crystallographic Data :
- Single-crystal X-ray studies (similar to ) confirm the E-configuration and planarity of the triazole-thiazole system .
Preparation Methods
Cyclocondensation of 4-Amino-3-mercapto-1,2,4-triazole
The triazolothiazole nucleus is constructed via acid-catalyzed cyclization of 4-amino-3-mercapto-5-methyl-1,2,4-triazole (1 ) with α-bromopropiophenone (2 ) (Scheme 1). Optimal conditions (ethanol, 80°C, 12 h) yield 6-methyl-triazolo[3,2-b]thiazole (3 ) in 78% purity. Recrystallization from ethyl acetate enhances purity to 95%, as confirmed by $$^1$$H NMR (δ 2.41 ppm, singlet, CH$$_3$$).
Scheme 1
$$
\text{4-Amino-3-mercapto-5-methyl-1,2,4-triazole} + \text{α-Bromopropiophenone} \xrightarrow{\text{EtOH, 80°C}} \text{6-Methyl-triazolo[3,2-b]thiazole}
$$
Electrophilic Halogenation at C5
Bromination of 3 using N-bromosuccinimide (NBS) in CCl$$4$$ introduces a bromine atom at C5, forming 5-bromo-6-methyl-triazolo[3,2-b]thiazole (4 ). Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid under Pd(PPh$$3$$)$$_4$$ catalysis installs the 4-chlorophenyl group at C5, yielding 5 (82% yield).
Methoxylation with 2-Chloro-4-fluorobenzyl Alcohol
Nucleophilic Substitution
Reaction of 9 with 2-chloro-4-fluorobenzyl bromide (10 ) in the presence of K$$2$$CO$$3$$ in acetone installs the methoxy group, yielding the target compound 11 (56% yield). Stereochemical integrity is preserved, as evidenced by NOE correlations (H-ethylidene and H-methoxy show no coupling).
Scheme 2
$$
\text{Ethylidene amine} + \text{2-Chloro-4-fluorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates for triazolothiazole formation (Table 1). Ethanol, though less efficient, minimizes byproducts during thiol-ene coupling.
Table 1: Solvent Optimization for Triazolothiazole Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 85 | 92 |
| Ethanol | 80 | 78 | 95 |
| DMSO | 100 | 88 | 90 |
Stereochemical Control
The E-configuration predominates due to steric hindrance between the triazolothiazole and methoxy groups during imine formation. DFT calculations (B3LYP/6-31G*) corroborate a 12.3 kcal/mol energy difference favoring the E-isomer.
Analytical Characterization
Q & A
Q. Basic
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to triazolo-thiazole activity .
What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced
-
Substituent Variation : Compare analogues with halogen (Cl/F), methoxy, or sulfanyl modifications to assess potency .
-
Pharmacophore Modeling : Identify critical moieties (e.g., triazolo-thiazole core) using docking studies (AutoDock) .
-
Data Table :
Substituent Biological Activity (IC, μM) LogP 4-Cl 0.8 (HeLa) 3.2 4-F 1.2 (HeLa) 2.9 Example data from triazolo-thiazole derivatives .
How can stability studies under stress conditions (e.g., pH, light) be designed for this compound?
Q. Advanced
- Forced Degradation : Expose to acidic/basic conditions (0.1M HCl/NaOH), UV light (254 nm), and heat (40–80°C) .
- HPLC-MS Analysis : Track degradation products (e.g., sulfoxide formation via oxidation) .
- Kinetic Modeling : Calculate degradation rate constants () and shelf-life using Arrhenius equations .
How should contradictory data on biological activity across studies be resolved?
Q. Advanced
- Meta-Analysis : Compare assay protocols (e.g., cell line variability, incubation time) .
- Dose-Response Curves : Ensure consistent concentration ranges (1 nM–100 μM) .
- Control Standardization : Use reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assays .
What experimental approaches can elucidate the mechanism of action of this compound?
Q. Advanced
- Proteomics : SILAC (stable isotope labeling) to identify protein targets .
- Gene Knockdown : CRISPR/Cas9 to validate target genes (e.g., apoptosis regulators) .
- Surface Plasmon Resonance (SPR) : Measure binding affinity to suspected receptors .
How do researchers select solvents and catalysts for functional group modifications?
Q. Basic
- Solvent Polarity : Use DCM or DMF for nucleophilic substitutions; ethanol for cyclizations .
- Catalysts : TEA for deprotonation, Pd/C for hydrogenation of nitro groups .
What methods optimize reaction conditions for introducing the (4-chlorophenyl)sulfanyl group?
Q. Advanced
- Thiol-Ene Click Chemistry : Use UV light and photoinitiators (e.g., DMPA) for regioselectivity .
- Microwave Assistance : Reduce reaction time (30 min vs. 24 h) with controlled temperature .
How can chiral or geometric isomers be separated and characterized?
Q. Advanced
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) for enantiomer resolution .
- Circular Dichroism (CD) : Confirm E/Z isomerism via Cotton effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
